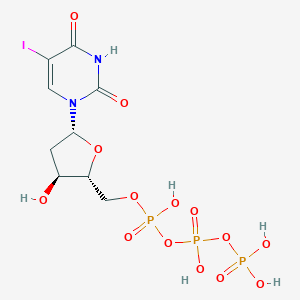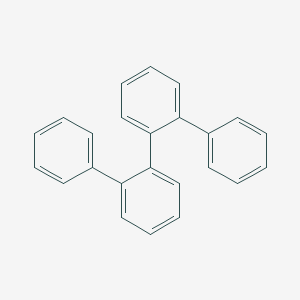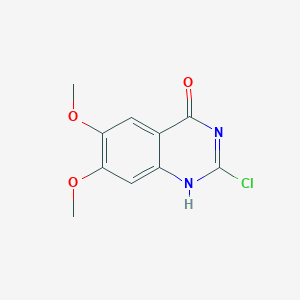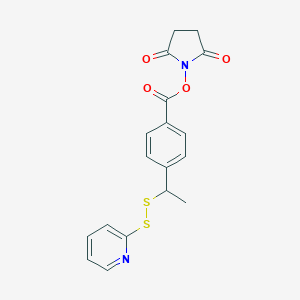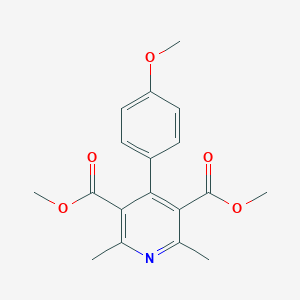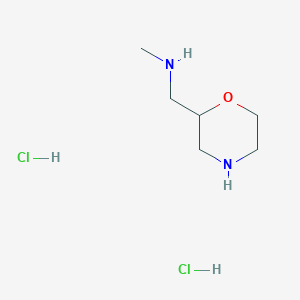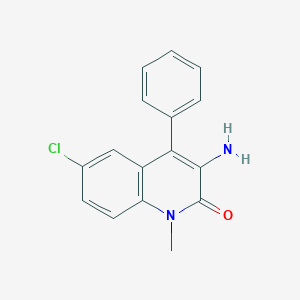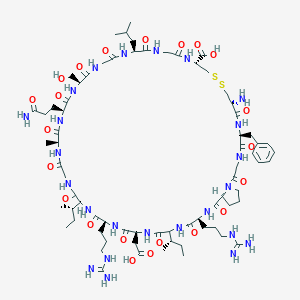
10-Pro-atrial natriuretic factor (7-23)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atrial natriuretic factor (ANF) is a hormone that regulates blood pressure and fluid balance in the body. It is produced and secreted by the heart's atria in response to increased blood volume and pressure. ANF is a peptide hormone that consists of 28 amino acids. The 10-Pro-ANF (7-23) is a synthetic analogue of ANF that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells. This binding activates a signaling pathway that leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates the physiological effects of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23). The vasodilatory effects of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) are mediated by the activation of PKG in smooth muscle cells.
Biochemical and Physiological Effects:
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) has potent diuretic and natriuretic effects. It increases the excretion of sodium and water by the kidneys, which leads to a decrease in blood volume and pressure. It also has vasodilatory effects, which further decrease blood pressure. These effects make it a promising candidate for the treatment of hypertension and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) is a stable and synthetic analogue of 10-Pro-atrial natriuretic factor (7-23). This makes it easier to produce and study in the lab compared to the natural hormone. However, its potency and selectivity for NPR-A can make it difficult to study its effects in vivo. Additionally, its short half-life and rapid renal clearance can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23). One area of research is the development of more stable and selective analogues of the hormone. Another area is the investigation of its potential therapeutic applications in other cardiovascular diseases, such as pulmonary hypertension and atherosclerosis. Additionally, the use of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) in combination with other drugs may enhance its therapeutic potential.
Synthesemethoden
The 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) is synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry and analytical HPLC.
Wissenschaftliche Forschungsanwendungen
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) has been extensively studied for its potential therapeutic applications. It has been shown to have potent diuretic, natriuretic, and vasodilatory effects. These effects make it a promising candidate for the treatment of hypertension, heart failure, and other cardiovascular diseases.
Eigenschaften
CAS-Nummer |
114284-25-2 |
|---|---|
Produktname |
10-Pro-atrial natriuretic factor (7-23) |
Molekularformel |
C73H118N24O22S2 |
Molekulargewicht |
1748 g/mol |
IUPAC-Name |
(6S,9R,14R,20S,26S,29S,32S,38S,41S,44S,50S,53S)-9-amino-29-(3-amino-3-oxopropyl)-6-benzyl-38,47-bis[(2S)-butan-2-yl]-41,50-bis(3-carbamimidamidopropyl)-44-(carboxymethyl)-26-(hydroxymethyl)-32-methyl-20-(2-methylpropyl)-2,5,8,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaoxo-11,12-dithia-1,4,7,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecazabicyclo[51.3.0]hexapentacontane-14-carboxylic acid |
InChI |
InChI=1S/C73H118N24O22S2/c1-8-37(5)57-69(116)84-29-52(100)86-39(7)59(106)89-44(21-22-51(75)99)64(111)94-48(33-98)63(110)83-30-53(101)87-45(26-36(3)4)61(108)82-31-54(102)88-49(71(118)119)35-121-120-34-41(74)60(107)92-46(27-40-16-11-10-12-17-40)62(109)85-32-55(103)97-25-15-20-50(97)68(115)91-43(19-14-24-81-73(78)79)66(113)96-58(38(6)9-2)70(117)93-47(28-56(104)105)67(114)90-42(65(112)95-57)18-13-23-80-72(76)77/h10-12,16-17,36-39,41-50,57-58,98H,8-9,13-15,18-35,74H2,1-7H3,(H2,75,99)(H,82,108)(H,83,110)(H,84,116)(H,85,109)(H,86,100)(H,87,101)(H,88,102)(H,89,106)(H,90,114)(H,91,115)(H,92,107)(H,93,117)(H,94,111)(H,95,112)(H,96,113)(H,104,105)(H,118,119)(H4,76,77,80)(H4,78,79,81)/t37-,38-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58?/m0/s1 |
InChI-Schlüssel |
YAHXKFVQBCWUAN-SPMZDROESA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Sequenz |
CFGPRIDRIGAQSGLGC |
Synonyme |
10-Pro-atrial natriuretic factor (7-23) ANF (7-23), Pro(10)- atrial natriuretic factor (7-23), Pro(10)- atrial natriuretic factor (7-23), proline(10)- atriopeptin (7-23), Pro(10)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



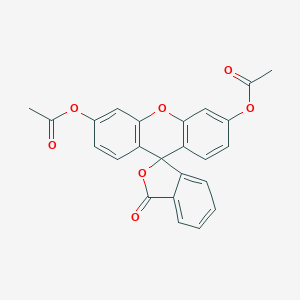
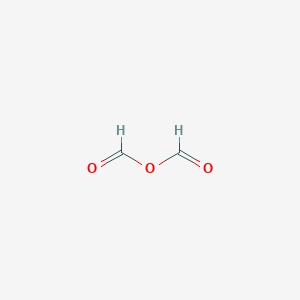
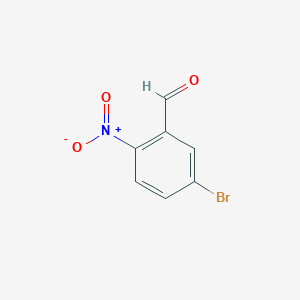
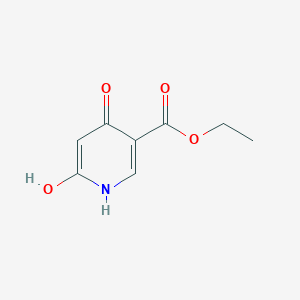
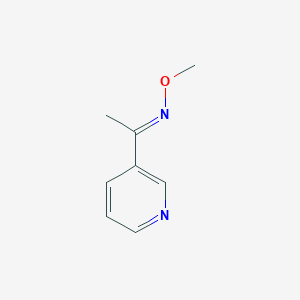
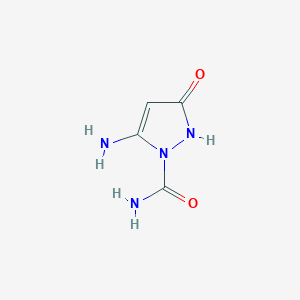
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
